REACTION_CXSMILES
|
ClC1C=CC(P(C2C=CC(Cl)=CC=2)C2C=CC(Cl)=CC=2)=CC=1.C1(C)C=CC([S:29]([OH:32])(=[O:31])=[O:30])=CC=1.[H][H].[CH3:36][C@H:37]1[C:52]2[CH:53]=[CH:54][CH:55]=[C:56]([OH:57])[C:51]=2[C:50]([OH:58])=[C:49]2[C@@H:38]1[C@H:39]([OH:67])[C@@H:40]1[C@:46]([OH:59])([C:47]2=[O:48])[C:45]([OH:60])=[C:44]([C:61]([NH2:63])=[O:62])[C:42](=[O:43])[C@H:41]1[N:64]([CH3:66])[CH3:65].C[OH:69]>[Rh]>[CH3:36][C@H:37]1[C:52]2[CH:53]=[CH:54][CH:55]=[C:56]([OH:57])[C:51]=2[C:50]([OH:58])=[C:49]2[C@@H:38]1[C@H:39]([OH:67])[C@@H:40]1[C@:46]([OH:59])([C:47]2=[O:48])[C:45]([OH:60])=[C:44]([C:61]([NH2:63])=[O:62])[C:42](=[O:43])[C@H:41]1[N:64]([CH3:66])[CH3:65].[S:29]([C:53]1[CH:52]=[C:51]([C:50]([OH:58])=[O:69])[C:56]([OH:57])=[CH:55][CH:54]=1)([OH:32])(=[O:31])=[O:30]
|
Name
|
6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)P(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is shaken for a half-hour at 62°C., under nitrogen atmosphere, at the end of which time a solution of 3.39 gms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
and shaken overnight at 75°C. for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C(C(=O)O)=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |